molecular formula C16H25Cl2N5O2S B2728820 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine dihydrochloride CAS No. 2309314-93-8

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine dihydrochloride

Cat. No.: B2728820
CAS No.: 2309314-93-8
M. Wt: 422.37
InChI Key: ZXMOZHRFMFKXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine dihydrochloride (CAS 2309314-93-8) is a chemical compound with the molecular formula C16H25Cl2N5O2S and a molecular weight of 422.37 g/mol . This piperazine and pyrazole-containing compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Pyrazole derivatives are a pharmacologically important active scaffold present in a wide range of therapeutic agents, demonstrating diverse biological activities such as anti-inflammatory, anticancer, antibacterial, and antidepressant effects . Specifically, structural analogues of this compound, featuring a 3,5-dimethylpyrazole group linked to a sulfonylated piperazine, have been identified as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . NAAA is a cysteine hydrolase involved in the degradation of endogenous lipid mediators like palmitoylethanolamide (PEA), and its inhibition represents a promising approach to manage inflammatory response and pain by preserving PEA's anti-inflammatory and analgesic efficacy at the inflamed site . The 3,5-dimethylpyrazole moiety has been shown to be a crucial structural feature for high biological activity in related compounds . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a pharmacological tool for investigating inflammatory pathways and other biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-pyridin-3-ylsulfonylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S.2ClH/c1-14-12-15(2)21(18-14)11-8-19-6-9-20(10-7-19)24(22,23)16-4-3-5-17-13-16;;/h3-5,12-13H,6-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMOZHRFMFKXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine dihydrochloride is a synthetic derivative of piperazine, featuring a complex structure that includes a pyrazole moiety and a pyridine sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C15_{15}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight: 348.41 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation: It may modulate receptors associated with pain and inflammation, providing analgesic effects.
  • Signal Transduction Interference: The compound can influence intracellular signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2-(3,5-dimethyl-1H-pyrazol...E. coli32 µg/mL
1-(2-(3,5-dimethyl-1H-pyrazol...S. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, compounds similar to this one have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study:
A study involving the administration of a related pyrazole derivative demonstrated a significant reduction in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory effects comparable to standard treatments like indomethacin.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)
1-(2-(3,5-dimethyl-1H-pyrazol...MCF7 (breast cancer)10 µM
1-(2-(3,5-dimethyl-1H-pyrazol...A549 (lung cancer)15 µM

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-(Pyridin-3-ylsulfonyl), 1-(2-(3,5-dimethylpyrazol-1-yl)ethyl) C₁₆H₂₂Cl₂N₆O₂S 437.36 (calculated) Pyridine sulfonyl enhances polarity; dihydrochloride improves solubility
BJ51421 4-(4-Ethoxybenzenesulfonyl), 1-(2-(3,5-dimethylpyrazol-1-yl)ethyl) C₁₉H₂₈N₄O₃S 392.52 Ethoxybenzene sulfonyl increases lipophilicity vs. pyridinyl
Mepiprazole Dihydrochloride 1-(3-Chlorophenyl), 4-(2-(5-methylpyrazol-3-yl)ethyl) C₁₆H₂₃Cl₃N₄ 377.74 Chlorophenyl group confers higher lipophilicity; lacks sulfonyl moiety
1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazine Dihydrochloride 1-((1-Methylpyrazol-4-yl)methyl) C₉H₁₇Cl₂N₄ 216.71 Compact methylpyrazole substituent; shorter chain reduces steric bulk

Key Observations :

  • The ethyl linker in the target compound and BJ51421 may confer greater conformational flexibility compared to the methylene linker in , influencing receptor interaction dynamics.

Piperazine Derivatives with Sulfonyl Groups

  • Target Compound vs. BJ51421 : Replacing the 4-ethoxybenzenesulfonyl group (BJ51421) with pyridin-3-ylsulfonyl introduces a heteroaromatic ring, which may alter electronic properties (e.g., π-π stacking with aromatic residues in enzyme active sites) .
  • Pruvanserin Hydrochloride : Contains a fluorophenyl ethyl group and an indole-3-carbonitrile linked to piperazine. Unlike the target compound’s sulfonyl group, Pruvanserin’s carbonyl-indole moiety may engage in distinct hydrophobic or dipole interactions, reflecting its application in serotonin receptor modulation.

Pharmacokinetic and Solubility Considerations

  • Salt Forms: The dihydrochloride salt in the target compound, Mepiprazole , and BJ51421 analogs enhances water solubility, facilitating intravenous or oral administration.
  • Molecular Weight : The target compound (MW ~437) falls within the typical range for CNS drugs (200–500 Da), whereas smaller analogs like (MW 216.71) may exhibit faster tissue penetration but reduced plasma retention.

Receptor Targeting and Selectivity

  • Vanoxerine (GBR-12909) : A piperazine-based dopamine transporter inhibitor with bis(4-fluorophenyl)methoxy and phenylpropyl groups. The target compound’s pyridinylsulfonyl group may redirect selectivity toward non-dopaminergic targets (e.g., 5-HT receptors) due to reduced lipophilicity.
  • 5-HT1A Antagonists : Piperazine derivatives with dihydrobenzodioxan and chloro-dihydroisoquinolinone substituents demonstrate bulky aromatic groups for 5-HT1A binding. The target compound’s smaller pyrazolyl-sulfonyl system may favor alternative receptor interactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including pyrazole ring formation, sulfonylation, and dihydrochloride salt preparation. Critical factors include:

  • Pyrazole Ring Formation : Use substituted hydrazines (e.g., 3,5-dimethylhydrazine) with diketones under acidic conditions (e.g., HCl/ethanol reflux) to ensure regioselectivity .
  • Sulfonylation : React the pyrazole intermediate with pyridin-3-ylsulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base to prevent hydrolysis .
  • Salt Formation : Purify the free base using column chromatography (silica gel, methanol/DCM gradient) before treating with HCl in diethyl ether to precipitate the dihydrochloride salt .
  • Purity Control : Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and characterize intermediates using 1H^1H-NMR (DMSO-d6d_6 ) to detect impurities like unreacted sulfonyl chloride .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR or HRMS) for this compound?

Methodological Answer: Discrepancies often arise from residual solvents, tautomerism, or salt forms. Strategies include:

  • Solvent Artifacts : Use deuterated solvents (e.g., DMSO-d6d_6) and compare peaks with reference data from analogous compounds (e.g., 1-ethyl-3,5-dimethylpyrazole sulfonamides) .
  • Tautomeric Effects : For pyrazole protons, analyze 1H^1H-NMR in D2_2O to identify exchangeable protons and compare with computed spectra (DFT/B3LYP/6-31G**) .
  • Salt Confirmation : Perform elemental analysis (C, H, N, Cl) to verify dihydrochloride stoichiometry. For HRMS, use ESI+ mode to detect the free base [M+H]+^+ and confirm chloride content via ion chromatography .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity of the pyrazole-sulfonylpiperazine moiety in catalytic or biological systems?

Methodological Answer:

  • Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity with nucleophiles .
  • Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Parameterize the pyridin-3-ylsulfonyl group’s partial charges using RESP fitting from HF/6-31G* calculations .
  • Reaction Pathway Analysis : Apply NEB (Nudged Elastic Band) methods to map energy barriers for sulfonamide bond cleavage under acidic conditions .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies include:

  • Assay Standardization : Use a common cell line (e.g., HEK293) and normalize results to a reference inhibitor (e.g., staurosporine for kinase assays). Include positive controls in each plate .
  • Impurity Profiling : Quantify byproducts (e.g., des-methyl pyrazole derivatives) via LC-MS and correlate their presence with activity shifts. For example, residual ethylpiperazine may antagonize target binding .
  • Solubility Adjustments : Test activity in buffers with varying pH (4–8) and co-solvents (e.g., DMSO ≤0.1%) to account for dihydrochloride salt dissociation .

Q. What advanced techniques are critical for characterizing the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions:
    • Oxidative : 3% H2_2O2_2, 40°C, 24h. Monitor sulfoxide formation via UPLC-PDA .
    • Hydrolytic : PBS (pH 7.4) and 0.1M HCl (pH 1.2) at 37°C. Track pyrazole ring degradation using 13C^{13}C-NMR .
  • Solid-State Stability : Perform TGA/DSC to detect hydrate formation and XRPD to monitor crystallinity changes after 4 weeks at 40°C/75% RH .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in multi-target systems?

Methodological Answer:

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to identify genes modulating activity. Prioritize kinases or GPCRs based on structural analogs .
  • Proteome Profiling : Apply affinity-based pulldown with a biotinylated derivative and identify bound proteins via LC-MS/MS (Orbitrap Fusion Lumos) .
  • Metabolomic Analysis : Treat cell lines (e.g., HepG2) and analyze metabolites via 1H^1H-NMR or HRMS to map downstream pathways influenced by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.